1-(2,2-difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-N-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O2/c1-21-10-12-5-11(3-4-14(12)22-2)6-18-13-7-19-20(8-13)9-15(16)17/h3-5,7-8,15,18H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWCUAJIDCEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CNC2=CN(N=C2)CC(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,2-difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with difluoroethyl and methoxy groups. The synthetic pathway often utilizes commercially available starting materials and reagents to achieve high yields and purity.
- Inhibition of Tyrosine Kinases : This compound has been identified as a potential inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression. Inhibition of these enzymes can lead to reduced cell proliferation and survival in cancer cells .
- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Preliminary tests indicate that this compound may possess antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections .
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated an IC50 value of 15 µM. The compound induced apoptosis through activation of caspase pathways, leading to significant tumor cell death compared to control groups .
Case Study 2: Tyrosine Kinase Inhibition
In a comparative study assessing various pyrazole derivatives for their ability to inhibit tyrosine kinases, this compound showed a Ki value of 25 nM against EGFR (Epidermal Growth Factor Receptor), indicating strong inhibitory potential. This suggests its viability as a targeted therapy in cancers driven by EGFR mutations .
Data Table: Biological Activity Summary
| Biological Activity | Assessed Cell Lines | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 15 | Induces apoptosis |
| Tyrosine Kinase Inhibition | EGFR | 25 | Competitive inhibition |
| Antimicrobial | Staphylococcus aureus | 30 | Disruption of bacterial cell wall |
Chemical Reactions Analysis
Pyrazole Core
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Electrophilic substitution : Limited due to electron-withdrawing difluoroethyl group; reactivity directed to the 4-amine and benzyl positions.
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N-Alkylation : The 1-position is already substituted; further alkylation unlikely without deprotection.
4-Amine Group
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Sulfonylation : Forms sulfonamides with sulfonyl chlorides (e.g., methanesulfonyl chloride ).
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Schiff base formation : Condensation with aldehydes/ketones under dehydrating conditions .
Difluoroethyl Group
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Elimination reactions : Base-induced dehydrofluorination to form vinyl fluoride byproducts (observed in ).
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Nucleophilic substitution : Limited under mild conditions due to C-F bond strength.
Benzyl Substituents
Stability and Degradation Pathways
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Thermal stability : Decomposes above 200°C (data inferred from ).
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Hydrolytic sensitivity :
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Light sensitivity : Benzyl ethers prone to photooxidation; store in amber vials .
Pharmaceutical Modifications
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Amide prodrugs : Acylation improves bioavailability (e.g., N-acetyl derivatives ).
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Sulfonamide libraries : Generated for kinase inhibition screening (see ).
Catalytic Reactions
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Buchwald–Hartwig coupling : Arylation of the 4-amine using Pd catalysts (e.g., with aryl halides ).
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Mitsunobu reaction : Etherification of the benzyl hydroxyl group (post-hydrolysis ).
Key Reaction Data
Challenges and Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs with modifications in the benzyl or pyrazole substituents. These differences influence solubility, reactivity, and biological activity.
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Basic
- NMR : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy/methoxymethyl groups) and ¹³C NMR (δ 160–165 ppm for pyrazole carbons) confirm structural integrity .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 368.16) validates molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages (e.g., C: 62.1%, H: 5.8%, N: 11.4%) verify purity .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect by-products .
How can solubility challenges be addressed during formulation for biological assays?
Q. Basic
- LogP measurement : Estimate lipophilicity (predicted LogP ~2.5) via computational tools (e.g., ChemAxon) to guide solvent selection .
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Salt formation : Explore hydrochloride or phosphate salts via reaction with HCl or H₃PO₄ .
What advanced methods are used to determine the crystal structure of this compound?
Q. Advanced
- X-ray crystallography : Single-crystal diffraction data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : SHELXT/SHELXD for phase determination; SHELXL for refinement (R-factor < 0.05) .
- Validation : Check for twinning or disorder using PLATON; hydrogen bonding (e.g., N–H···O) mapped via Mercury .
How do substituents (e.g., difluoroethyl, methoxymethyl) influence biological activity in SAR studies?
Q. Advanced
- Analog synthesis : Prepare derivatives with varying substituents (e.g., replacing difluoroethyl with trifluoroethyl) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs.
- In vitro assays : Test inhibition of enzymatic activity (IC₅₀) or cellular proliferation (MTT assay) .
How can contradictions in reported synthesis yields or purity be resolved?
Q. Advanced
- Reproducibility checks : Strictly control reaction parameters (e.g., moisture via Schlenk line) .
- Advanced chromatography : Use preparative HPLC with UV/Vis detection to isolate pure fractions .
- Quantitative NMR : Compare integration ratios of product vs. residual solvents .
What steps ensure reaction completion during synthesis?
Q. Basic
- TLC monitoring : Spot aliquots on silica plates (eluent: ethyl acetate/hexane 3:7); visualize under UV .
- Quenching tests : Add excess nucleophile (e.g., water) to confirm no further reaction .
- Work-up : Neutralize acidic/basic conditions (e.g., NaHCO₃ wash) to stabilize intermediates .
What in vitro models assess metabolic stability for preclinical studies?
Q. Advanced
- Liver microsomes : Incubate with rat/human microsomes (1 mg/mL protein) and NADPH; measure parent compound depletion via LC-MS/MS .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
- Half-life (t₁/₂) calculation : Use non-compartmental analysis (WinNonlin) to predict in vivo stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
